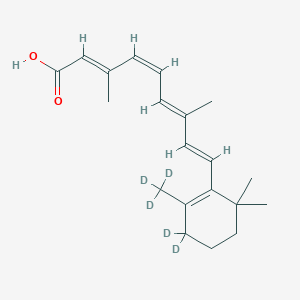
PHCCC(4Me)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a dual modulator, functioning as a negative allosteric modulator for metabotropic glutamate receptor 2 and a positive allosteric modulator for metabotropic glutamate receptor 3 . This compound has significant implications in neuroscience research, particularly in the study of neuropsychiatric disorders and neuroprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PHCCC(4Me) involves several steps, starting with the preparation of the cyclopropa[b]chromen-1a-carboxamide core structure. The key steps include:
- Formation of the cyclopropane ring.
- Introduction of the hydroxyimino group.
- Coupling with the phenyl group to form the final product.
Industrial Production Methods: While specific industrial production methods for PHCCC(4Me) are not widely documented, the synthesis typically follows standard organic synthesis protocols, ensuring high purity and yield. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to optimize the production of PHCCC(4Me).
Chemical Reactions Analysis
Types of Reactions: PHCCC(4Me) undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the hydroxyimino group.
Substitution: The phenyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitroso derivative, while reduction can produce an amine derivative.
Scientific Research Applications
PHCCC(4Me) has a wide range of scientific research applications:
Chemistry: Used as a tool to study the modulation of metabotropic glutamate receptors.
Biology: Investigated for its role in cellular signaling and neuroprotection.
Medicine: Explored as a potential therapeutic agent for neuropsychiatric disorders such as depression and anxiety
Industry: Utilized in the development of new pharmacological agents targeting glutamate receptors.
Mechanism of Action
PHCCC(4Me) exerts its effects by modulating metabotropic glutamate receptors. It acts as a negative allosteric modulator for metabotropic glutamate receptor 2, reducing its activity, and as a positive allosteric modulator for metabotropic glutamate receptor 3, enhancing its activity . This dual modulation affects various signaling pathways in the brain, influencing neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
PHCCC: A close structural analog of PHCCC(4Me), primarily modulating metabotropic glutamate receptor 4.
CPCCOEt: Another modulator of metabotropic glutamate receptors, with a different selectivity profile.
ACPT-I: A nonselective group III metabotropic glutamate receptor agonist.
Uniqueness: PHCCC(4Me) is unique due to its dual modulation of metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3, which is not commonly observed in other similar compounds . This dual activity makes it a valuable tool for studying the complex interactions between different glutamate receptor subtypes.
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(7E)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16- |
InChI Key |
VKCTUZKPBYSTDW-SILNSSARSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C23CC2/C(=N\O)/C4=CC=CC=C4O3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


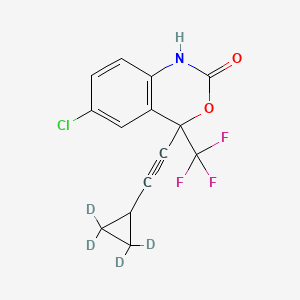
![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)
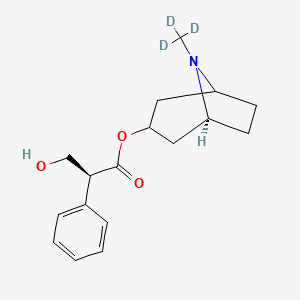
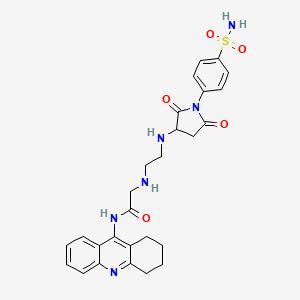
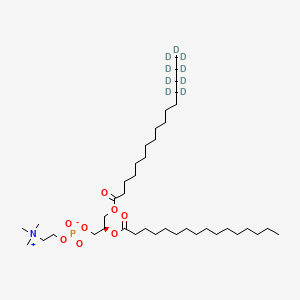
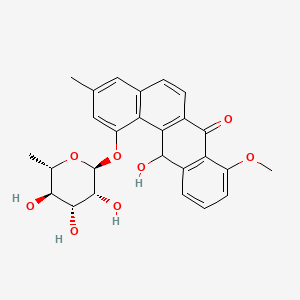


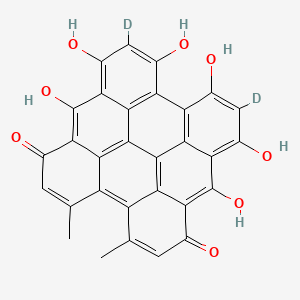

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)
